Product packaging for Sulfinpyrazone sulfone(Cat. No.:CAS No. 1106-50-9)

Sulfinpyrazone sulfone

Cat. No.: B090645
CAS No.: 1106-50-9
M. Wt: 420.5 g/mol
InChI Key: DQUYGWDNTAETLI-UHFFFAOYSA-N
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Description

Sulfinpyrazone sulfone is a key oxidative metabolite of Sulfinpyrazone, a uricosuric agent and platelet aggregation inhibitor . Researchers can utilize this compound in pharmacokinetic and drug metabolism studies to elucidate the metabolic pathways of Sulfinpyrazone, which involves hepatic cytochrome P450 enzymes . Its well-defined structure and status as a metabolic product make it a critical reference standard for analytical chemistry applications. These include method development and validation in techniques such as liquid chromatography-mass spectrometry (LC-MS) for the quantitative determination of Sulfinpyrazone and its metabolites in biological matrices . This advanced chemical is intended for research purposes only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O4S B090645 Sulfinpyrazone sulfone CAS No. 1106-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUYGWDNTAETLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911788
Record name 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106-50-9
Record name 1,2-Diphenyl-4-[2-(phenylsulfonyl)ethyl]-3,5-pyrazolidinedione
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Record name 4-[2-(Benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
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Record name 1,2-diphenyl-4-[2-(phenylsulphonyl)ethyl]pyrazolidine-3,5-dione
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Record name SULFINPYRAZONE SULFONE
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Metabolism and Biotransformation Pathways of Sulfinpyrazone Sulfone

Oxidative Formation from Sulfinpyrazone (B1681189)

Sulfinpyrazone is subject to oxidation in the liver, where it is converted to sulfinpyrazone sulfone. nih.govresearchgate.net This conversion is a key step in its metabolism. mims.com Human liver microsomes have been shown to catalyze the oxidation of sulfinpyrazone to its sulfone derivative, a process dependent on the cytochrome P450 enzyme system. nih.govresearchgate.net

Investigations into the specific enzymes have revealed that Cytochrome P450 3A4 (CYP3A4) is the sole enzyme responsible for the oxidation of sulfinpyrazone to this compound (SPZO). nih.govresearchgate.net While other isoforms, such as CYP2C9, are involved in earlier stages of sulfinpyrazone metabolism, the final oxidative step to form the sulfone metabolite is catalyzed exclusively by CYP3A4. nih.govresearchgate.net

Metabolic Conversion from Sulfinpyrazone Sulfide (B99878)

This compound can also be formed via a multi-step conversion from sulfinpyrazone sulfide (SPZS), a major metabolite of sulfinpyrazone. nih.govchemicalbook.com This process involves two sequential oxidation reactions. First, human liver microsomes catalyze the oxidation of sulfinpyrazone sulfide to sulfinpyrazone. nih.govresearchgate.net This initial step is mediated by two different cytochrome P450 isoforms: CYP2C9 and CYP3A4. nih.govresearchgate.net Subsequently, the newly formed sulfinpyrazone is further oxidized to this compound, a reaction catalyzed solely by CYP3A4. nih.govresearchgate.net The biotransformation of sulfinpyrazone and its sulfide metabolite has also been shown to be reversible in some animal models. nih.gov

Table 1: Cytochrome P450 Enzymes in the Oxidation of Sulfinpyrazone and its Sulfide Metabolite

Precursor Compound Metabolic Reaction Catalytic Enzyme(s) Product
Sulfinpyrazone Sulfide Oxidation CYP2C9, CYP3A4 Sulfinpyrazone
Sulfinpyrazone Oxidation CYP3A4 This compound

This table summarizes the key enzymatic steps in the formation of this compound. Data sourced from nih.govresearchgate.net.

Subsequent Metabolic Transformations of this compound

Following its formation, this compound can undergo further metabolic changes, primarily through conjugation reactions. These Phase II metabolic processes increase the water solubility of the compound, facilitating its excretion from the body. nih.govupol.cz

A notable subsequent metabolic pathway for sulfinpyrazone and its metabolites is C-glucuronidation, which is an uncommon metabolic route. nih.govresearchgate.net Studies have identified a C-beta-glucuronide of the sulfone metabolite of sulfinpyrazone in human urine, accounting for a small percentage of the excreted dose. nih.gov In this conjugate, the C(4) of the pyrazolidine (B1218672) ring is directly attached to glucuronic acid, representing a unique type of biosynthetic conjugate. nih.gov This indicates that after the initial oxidation to the sulfone, the metabolite can be directly conjugated with glucuronic acid. nih.govresearchgate.net

The enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs). nih.govupol.cz Extensive research has been conducted to identify the specific UGT isoforms that catalyze the C-glucuronidation of sulfinpyrazone. nih.govresearchgate.net Studies using recombinant human UGTs have demonstrated that out of fifteen tested isoforms, UGT1A9 is the primary enzyme responsible for hepatic sulfinpyrazone C-glucuronidation. nih.govresearchgate.net While UGT1A7 and UGT1A10, which are found in the gastrointestinal tract, also show some activity, their contribution is minor compared to UGT1A9. nih.govresearchgate.net The data strongly suggest that UGT1A9 is the key enzyme for this specific conjugation pathway in the liver. nih.govresearchgate.net Given that the sulfone metabolite also undergoes C-glucuronidation, it is plausible that UGT1A9 is involved in this transformation as well. nih.govresearchgate.net

Table 2: Kinetic Parameters of Sulfinpyrazone C-Glucuronidation by Human Liver Microsomes (HLMs)

Parameter Mean Value
Km (Michaelis constant) 51 ± 21 µM
Vmax (Maximum reaction velocity) 2.6 ± 0.6 pmol/min/mg

This table presents the Michaelis-Menten kinetics for the C-glucuronidation of sulfinpyrazone, catalyzed by UGT1A9 in human liver microsomes. Data sourced from nih.govresearchgate.net.

Table 3: List of Chemical Compounds

Compound Name Abbreviation
Sulfinpyrazone SPZ
This compound SPZO
Sulfinpyrazone Sulfide SPZS
Cytochrome P450 3A4 CYP3A4
Cytochrome P450 2C9 CYP2C9
UDP-glucuronosyltransferase 1A9 UGT1A9
UDP-glucuronosyltransferase 1A7 UGT1A7
UDP-glucuronosyltransferase 1A10 UGT1A10

Formation of Secondary C-Glucuronide Metabolites

A notable pathway in the biotransformation of sulfinpyrazone involves the formation of a secondary C-glucuronide metabolite. This occurs after the initial oxidation of sulfinpyrazone to its sulfone metabolite. The resulting this compound then undergoes conjugation with glucuronic acid.

Detailed research has identified the formation of a C-glucuronide of the sulfone metabolite, a novel type of biosynthetic conjugate where the C(4) of the pyrazolidine ring is directly attached to the glucuronic acid moiety. nih.gov This metabolic step represents a significant, albeit quantitatively minor, route of elimination for sulfinpyrazone.

In a study involving the administration of radiolabeled sulfinpyrazone to human volunteers, the C-beta-glucuronide of the sulfone metabolite was quantified in the urine. nih.gov The findings from this research provide specific data on the extent of this metabolic conversion.

While the enzyme responsible for the C-glucuronidation of the parent compound, sulfinpyrazone, has been identified as UDP-glucuronosyltransferase 1A9 (UGT1A9), specific enzymatic studies detailing the kinetics of the C-glucuronidation of the sulfone metabolite are less prevalent in the available literature. nih.govresearchgate.net However, the structural similarity between sulfinpyrazone and its sulfone metabolite suggests that UGT1A9 may also play a role in the formation of this secondary glucuronide.

The table below summarizes the key findings related to the formation of the C-glucuronide of this compound from the pivotal study in this area.

Table 1: Urinary Excretion of this compound C-Glucuronide in Humans

MetabolitePercentage of Total Urinary RadioactivityReference
C-beta-glucuronide of this compound2% nih.gov

This biotransformation pathway highlights the complex metabolic fate of sulfinpyrazone, involving sequential oxidation and conjugation reactions to produce a variety of metabolites. The formation of a C-glucuronide from the sulfone metabolite is a clear example of a secondary metabolic process.

Enzymatic and Molecular Interactions of Sulfinpyrazone Sulfone

Cytochrome P450 Inhibition Profile

Sulfinpyrazone (B1681189) sulfone is an established inhibitor of Cytochrome P450 2C9 (CYP2C9), an enzyme responsible for the metabolic clearance of a significant percentage of clinically used drugs. drugbank.comresearchgate.net The parent drug, sulfinpyrazone, is considered a potent inhibitor of CYP2C9, and its metabolites, including sulfinpyrazone sulfone and sulfinpyrazone sulfide (B99878), also possess this inhibitory capability. nih.govncats.io This inhibition of CYP2C9 can alter the pharmacokinetics of other drugs that are substrates for this enzyme. nih.govscbt.com The contribution of these metabolites to the inhibition of CYP2C9 is significant, playing a major role in potential drug-drug interactions. nih.gov For instance, the co-administration of sulfinpyrazone with (S)-warfarin, a known CYP2C9 substrate, results in a notable decrease in the metabolism of the active enantiomer. washington.edu

Interestingly, the sulfide metabolite of sulfinpyrazone is a more potent inhibitor of CYP2C9 than the parent compound, with an apparent Ki value that is approximately 13.5 to 15 times lower. nih.govnih.gov The sulfone metabolite is also a potent inhibitor, with a Ki value that is 3.2-fold lower than that of the parent drug, sulfinpyrazone. nih.gov Specific in vitro studies have reported the apparent Ki values for the inhibition of CYP2C9 as follows:

Sulfinpyrazone: 230 μM washington.edu

Sulfinpyrazone sulfide: 17 μM washington.edu

This compound: 73 μM washington.edu

These findings underscore the importance of considering the metabolic profile of sulfinpyrazone when assessing its potential for drug interactions, as both the sulfide and sulfone metabolites are major contributors to the inhibition of CYP2C9. nih.gov

Inhibitory Potency (Ki) of Sulfinpyrazone and its Metabolites on CYP2C9

A lower Ki value indicates a more potent inhibition.

Compound Ki (μM) Fold-Decrease in Ki vs. Parent Source
Sulfinpyrazone 230 N/A washington.edu
Sulfinpyrazone sulfide 17 ~13.5 nih.govwashington.edu

Cyclooxygenase (COX) Isoform Modulation

In addition to its effects on CYP enzymes, sulfinpyrazone and its derivatives interact with cyclooxygenase (COX) enzymes, which are central to inflammatory processes. ncats.ionih.gov

Research has indicated that certain sulfone derivatives possess noteworthy inhibitory activity against cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net COX-2 is an inducible enzyme that is a major contributor to inflammation and pain. acs.org While the parent compound sulfinpyrazone and its sulfide metabolite are known to have COX inhibitory effects, specific investigations into related sulfone compounds have highlighted their potential as COX-2 inhibitors. ncats.ioresearchgate.net Molecular modeling studies have been employed to explore the binding mechanisms of these sulfone derivatives within the active site of the COX-2 enzyme. researchgate.net

The evaluation of COX-2 modulation by sulfone derivatives has been explored through various scientific models. In vitro assessments, such as those using canine blood, have been used to determine the selectivity and potency of compounds for inhibiting COX-2 versus the constitutive COX-1 isoform. nih.gov Furthermore, in vivo models, such as urate crystal-induced synovitis in dogs, have been utilized to evaluate the anti-inflammatory efficacy of COX-2 inhibitors. nih.gov While specific in vitro and in vivo data for this compound's direct modulation of COX-2 are not extensively detailed in the reviewed literature, studies on structurally related sulfone compounds have shown significant in vivo anti-inflammatory and antinociceptive activities, paving the way for the development of novel anti-inflammatory agents. researchgate.net

Pharmacological and Biochemical Activities of Sulfinpyrazone Sulfone

Contribution to Overall Metabolic Exposure and Systemic Pharmacokinetics

Sulfinpyrazone (B1681189) undergoes extensive hepatic metabolism, where it is oxidized to form sulfinpyrazone sulfone. mims.comresearchgate.net The pharmacokinetic properties of sulfinpyrazone and its primary metabolites, including the sulfone, have been studied in human subjects.

Following oral administration of sulfinpyrazone, the sulfone metabolite is readily detected in plasma. nih.govresearchgate.net Studies investigating the pharmacokinetics after single and chronic dosing of sulfinpyrazone revealed that the parent drug appears to induce its own metabolism. nih.gov This auto-induction also extends to the metabolism of its metabolites, including this compound, leading to their further degradation. nih.gov

Table 1: Pharmacokinetic Parameters of Sulfinpyrazone and its Metabolites Note: This table represents data for the parent drug and general findings for its metabolites as specific values for the sulfone are not always individually reported.

ParameterSingle Dose (Sulfinpyrazone)Chronic Treatment (Sulfinpyrazone)Metabolite Findings
Plasma AUC (mg/l·h)115.8642.90Metabolism of the sulfone is induced with chronic treatment. nih.gov
Renal Clearance (l/h)1.061.80-
Hepatic Intrinsic Clearance (l/h)319.0598.0-
Plasma Half-life (Sulfide Metabolite)20.9 h14.3 hThe half-life of the sulfide (B99878) metabolite decreases with chronic treatment. nih.gov

Cellular and Subcellular Biochemical Effects

At the biochemical level, this compound demonstrates inhibitory activity against certain enzymes. It is known to be an inhibitor of the cytochrome P450 enzyme CYP2C9, although its potency is less than that of the sulfide metabolite of sulfinpyrazone. washington.edu The inhibitory constant (Ki) for this compound against CYP2C9 has been reported to be 73 μM. washington.edu This is in contrast to the sulfide metabolite, which has a Ki of 17 μM, and the parent drug, with a Ki of 230 μM. washington.edu

The parent compound, sulfinpyrazone, and its sulfide metabolite are known to inhibit cyclooxygenase (COX), which contributes to their antiplatelet effects. drugbank.comnih.govhmdb.ca While the direct COX inhibitory activity of the sulfone metabolite is less characterized, it is part of a metabolic cascade that influences platelet aggregation. nih.gov Sulfinpyrazone and its metabolites have also been identified as inhibitors of UDP-glucuronosyltransferase, the cystic fibrosis transmembrane conductance regulator (CFTR), and several multidrug resistance-associated proteins (MRPs). drugbank.comnih.govhmdb.ca

The cellular location of sulfinpyrazone has been identified as the cytoplasm and membrane. hmdb.ca As a metabolite, this compound would be expected to be found in similar cellular compartments.

Table 2: Inhibitory Activity of Sulfinpyrazone and its Metabolites on CYP2C9

CompoundCYP2C9 Ki (μM)
Sulfinpyrazone230 washington.edu
Sulfinpyrazone sulfide17 washington.edu
This compound73 washington.edu

Preclinical Pharmacological Characterization in Relevant Biological Systems

Preclinical studies have helped to elucidate the pharmacological role of sulfinpyrazone and its metabolites. In studies using human platelets, both sulfinpyrazone and its thioether metabolite (sulfide) were shown to suppress platelet aggregation, thromboxane (B8750289) B2 formation, and ATP release induced by arachidonic acid. nih.gov They also prevented platelet activation by the prostaglandin (B15479496) endoperoxide analog U46619. nih.gov This suggests that these compounds act not only as cyclooxygenase inhibitors but also as endoperoxide/thromboxane antagonists. nih.gov The antagonism was found to be selective for platelets, as no preventive effect was observed on bronchoconstriction induced by U46619 in in vivo and in vitro lung tissue models. nih.gov

Structure Activity Relationship Sar Studies Involving Sulfinpyrazone Sulfone and Analogues

Influence of the Sulfone Moiety on Specific Biological Activities

The primary biological activities of sulfinpyrazone (B1681189) are its uricosuric effect, mediated by the inhibition of the URAT1 transporter, and its antiplatelet effect, attributed to the inhibition of cyclooxygenase (COX) enzymes. drugbank.comncats.ionih.gov Research indicates that the metabolic conversion to sulfinpyrazone sulfone is a critical step that modulates these activities.

Metabolic studies in various animal species have shown that sulfinpyrazone is converted to its primary metabolites: a sulfide (B99878) (G-25671) and a sulfone (M-7). nih.govtandfonline.com A comparative study on the disposition of sulfinpyrazone revealed that the plasma concentrations of the sulfone metabolite are generally low compared to the parent drug and the more prominent sulfide metabolite. tandfonline.com For instance, in swine, the area under the curve (AUC) for the sulfone was only 17% of the total radioactivity, whereas in other species like rats, dogs, and monkeys, the parent drug was the most significant compound found in plasma. tandfonline.com In guinea pigs, the sulfide metabolite was predominant. tandfonline.com

This metabolic profile is directly linked to the observed biological effects. The potent and sustained inhibitory effect on platelet aggregation is primarily associated with high plasma concentrations of the sulfide metabolite, not the sulfone. nih.govtandfonline.comtandfonline.com The parent sulfinpyrazone (a sulfoxide) and its reduced sulfide form are recognized as active COX inhibitors. drugbank.comncats.ionih.gov Conversely, the uricosuric activity is mainly attributed to the parent compound's ability to inhibit the URAT1 transporter. explorationpub.comexplorationpub.com

While direct inhibitory constants (e.g., IC50) for this compound against URAT1 or COX are not extensively reported, the literature's focus on the parent drug and the sulfide metabolite for these activities suggests that the oxidation to the sulfone moiety likely results in a significant reduction or loss of these specific biological functions. The change from a sulfoxide (B87167) to a more polar, less flexible sulfone group alters the molecule's interaction with its biological targets, diminishing its efficacy.

Table 1: Relative Plasma Concentrations of Sulfinpyrazone and its Key Metabolites in Various Species

This table summarizes the integrated plasma concentration (AUC 0-24h) of sulfinpyrazone and its metabolites as a percentage of the total radioactivity after intravenous administration. Data is adapted from a comparative study by W. Dieterle and J.W. Faigle. tandfonline.com

SpeciesUnchanged Sulfinpyrazone (%)Sulfide Metabolite (%)Sulfone Metabolite (%)
Rat71119
Guinea-pig23615
Rabbit52316
Dog70910
Monkey7484
Swine511617

Molecular Modeling and Docking Studies for Receptor Binding

Molecular modeling and docking simulations are powerful tools for understanding how a ligand interacts with its receptor at an atomic level. While specific docking studies for this compound are not prominently featured in the literature, recent cryo-electron microscopy (cryo-EM) structures of the human URAT1 transporter in complex with its parent compound, sulfinpyrazone, provide a detailed view of the binding site. nih.gov

These studies reveal that sulfinpyrazone binds within an inward-facing cavity of URAT1, stabilizing this conformation and thereby blocking the transport of uric acid. nih.gov The binding pocket accommodates the entire drug molecule, with the diphenylpyrazolidine core and the benzenesulfinyl side chain making distinct contacts with various amino acid residues.

The conversion of the sulfoxide group in sulfinpyrazone to a sulfone in its metabolite introduces significant changes that would predictably alter receptor binding:

Polarity and Hydrogen Bonding: The sulfone group (-SO₂-) is more polar and has a different electrostatic potential distribution than the sulfoxide group (-SO-). While the sulfoxide oxygen can act as a hydrogen bond acceptor, the two oxygens of the sulfone group create a stronger local dipole and different steric and electronic profiles for potential interactions.

Rational Design and Synthesis of Novel Sulfone Derivatives for Enhanced Activity

Rational drug design is a strategy that uses the knowledge of a biological target's structure and a lead compound's SAR to create new, more potent, and selective molecules. theswissbay.chmpdkrc.edu.in While there is a wealth of research on the synthesis of various sulfone-containing compounds for medicinal purposes, studies focusing specifically on the rational design of novel derivatives from this compound are not widely documented. ncl.res.in

However, one can outline a hypothetical rational design strategy based on the available information:

Identify the Pharmacophore and Auxophore: The core pyrazolidine-dione structure of sulfinpyrazone is a known pharmacophore in other anti-inflammatory and uricosuric agents. aapharma.caacs.org The sulfone side chain in the metabolite could be considered an auxophore that modulates the compound's properties, in this case, diminishing its activity.

Hypothesize and Model Modifications: Based on the SAR data from its metabolites (Section 5.1) and the binding site information (Section 5.2), the sulfone group is a clear target for modification. A medicinal chemist might propose replacing the entire phenylsulfonyl group with other functionalities. Computational docking could be used to predict how different bioisosteres (chemical groups with similar physical or chemical properties) might interact with the URAT1 binding pocket. For example, replacing the sulfone with amides, esters, or different heterocyclic rings could be explored to optimize interactions with key amino acid residues.

Synthesize and Test Analogues: Promising candidates from the modeling phase would then be synthesized. The synthesis of pyrazolidine-dione derivatives is well-established. ncl.res.in The newly created analogues would be subjected to in vitro biological assays, such as URAT1 inhibition assays, to determine their activity. semanticscholar.org This iterative cycle of design, synthesis, and testing is the foundation of modern drug discovery. mpdkrc.edu.in

Although this compound itself appears to be an inactive metabolite, its structure could serve as a scaffold in a drug discovery program, where the sulfone moiety is systematically replaced to probe the SAR of the binding pocket and develop new, more effective uricosuric agents.

Analytical Methodologies for Quantitation and Characterization of Sulfinpyrazone Sulfone

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic methods form the cornerstone for the separation and analysis of sulfinpyrazone (B1681189) sulfone from its parent compound and other metabolites.

Gas chromatography (GC) offers a selective and sensitive approach for the simultaneous determination of sulfinpyrazone and its metabolites, including the sulfone metabolite, in biological fluids. nih.gov A notable method involves the extraction of the compounds from acidified samples, followed by a methylation derivatization step to increase their volatility for GC analysis. nih.gov Phenylbutazone (B1037) is often employed as an internal standard to ensure accuracy. nih.gov

The separation is typically achieved on packed columns, such as 2% OV-17 or 3% OV-225. nih.gov Following separation, several sensitive detection methods can be utilized:

Alkali Flame Ionization Detection (AFID): This detector provides high selectivity for nitrogen-containing compounds. For sulfinpyrazone, the detection limit using AFID has been reported to be 0.1 µg/ml, with a coefficient of variation of 1.8% at a plasma concentration of 10 µg/ml. nih.gov

Electron Capture Detection (ECD): ECD is highly sensitive to electrophilic compounds. It offers a significantly lower detection limit of 10 ng/ml for sulfinpyrazone and its metabolites. nih.gov

Mass Fragmentography: This technique, a form of mass spectrometry, provides the highest specificity by monitoring characteristic fragment ions of the methylated compounds, confirming their identity. nih.gov

Table 1: GC Method Parameters for Sulfinpyrazone Sulfone Analysis

ParameterDetails
Technique Gas Chromatography (GC)
Derivatization Methylation
Columns 2% OV-17 or 3% OV-225
Detectors Alkali Flame Ionization (AFID), Electron Capture (ECD), Mass Fragmentography
Internal Standard Phenylbutazone
Detection Limit (AFID) 0.1 µg/ml
Detection Limit (ECD) 10 ng/ml

Source: Jakobsen & Pedersen, 1979 nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the simultaneous analysis of sulfinpyrazone and its various metabolites, including the sulfone, sulfide (B99878), and hydroxylated forms, in plasma and urine. nih.govnih.gov Reversed-phase chromatography is the predominant mode of separation.

One established method utilizes a reversed-phase (RP-8) column with a mobile phase consisting of a mixture of ethanol (B145695) and citrate (B86180) buffer (pH 2.5). nih.gov Another specific and sensitive method employs a µBondapak C18 column with a mobile phase of orthophosphoric acid-acetonitrile-ethanol. nih.gov These methods allow for the effective separation of the parent drug from its metabolites. nih.govnih.gov Detection is typically performed using UV spectrophotometry. nih.gov The sensitivity of HPLC methods is notable, with lower limits of detection for this compound reported to be 50 ng/ml in one method and 30 ng/ml in another. nih.govnih.gov

Table 2: HPLC Methodologies for Sulfinpyrazone Metabolite Analysis

ParameterMethod 1Method 2
Technique High-Performance Liquid Chromatography (HPLC)High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase (RP-8)µBondapak C18 (10-micron)
Mobile Phase Ethanol + Citrate Buffer (pH 2.5) (48:52 v/v)10 mmol/l Orthophosphoric acid-acetonitrile-ethanol
Detection UV SpectrophotometryUV Spectrophotometry
Internal Standard Not specifiedPhenylbutazone
Lower Limit of Detection (Sulfone) 50 ng/ml30 ng/ml

Sources: Bradbrook et al., 1980 nih.gov; Kuo et al., 1980 nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for drug metabolite identification and quantification due to its exceptional sensitivity and selectivity, especially in complex biological matrices. nih.govbiotrial.com This method combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation power of mass spectrometry. biotrial.com

For a metabolite like this compound, LC-MS/MS analysis would involve separation on a liquid chromatography column followed by ionization, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]+ of this compound would be selected in the first mass spectrometer (MS1). This ion is then fragmented, and specific product ions are monitored in the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations, minimizing interferences from the biological matrix. biotrial.compsu.edu The high resolution and accuracy of modern mass spectrometers further aid in the unambiguous identification of metabolites. nih.gov

Comprehensive Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, aiming to extract the analyte of interest from the complex biological matrix and remove interfering substances. mdpi.com

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique for extracting sulfinpyrazone and its metabolites from biological fluids. nih.govlcms.cz The process typically involves acidifying the plasma or urine sample, followed by extraction with a water-immiscible organic solvent. nih.gov For instance, a mixture of 1-chlorobutane (B31608) and chloroform (B151607) has been used effectively. nih.gov In some procedures for urine samples, a subsequent back-extraction into a citrate buffer is performed to further purify the sample. nih.gov Another LLE method involves a more exhaustive triple extraction with ethylene (B1197577) dichloride, a buffer wash, and back-extraction into a basic solution, which is necessary for the analysis of certain hydroxylated metabolites alongside the sulfone. dss.go.th

Solid-Phase Extraction (SPE): SPE has emerged as a more efficient and selective alternative to LLE for sample cleanup and concentration. mdpi.comlcms.cz This technique involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte and some matrix components are retained on the sorbent. A washing step removes weakly bound impurities, after which the analyte of interest, such as this compound, is eluted with a small volume of an appropriate solvent. lcms.cz Polymeric sorbents are often used in SPE for the extraction of a wide range of drug residues from complex matrices like milk. obrnutafaza.hr SPE offers advantages such as higher recovery, reduced solvent consumption, and easier automation compared to LLE. mdpi.com

The use of an internal standard (IS) is fundamental for achieving accurate and precise quantification in chromatographic analysis, as it compensates for analyte loss during sample preparation and for variations during injection and detection. wuxiapptec.com An IS is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample before any processing steps. wuxiapptec.com

For the analysis of sulfinpyrazone and its metabolites, phenylbutazone has been successfully used as an internal standard in both GC and HPLC methods. nih.govnih.gov The analyte concentration is determined by calculating the ratio of the analyte's response to the IS's response. wuxiapptec.com The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H), as it has nearly identical chemical and physical properties, ensuring it behaves similarly throughout the entire analytical process, including extraction and ionization in mass spectrometry. wuxiapptec.com When a stable isotope-labeled IS is not available, a structural analogue like phenylbutazone serves as a suitable alternative. wuxiapptec.com

Method Validation Parameters for Robust Bioanalytical Research

The validation of analytical methods is a critical process in bioanalytical research to ensure the reliability, reproducibility, and accuracy of quantitative data for a specific analyte in a given biological matrix. For this compound, the primary metabolite of Sulfinpyrazone, robust method validation is essential for its accurate quantification in pharmacokinetic and metabolic studies. The validation process encompasses a series of parameters as stipulated by international guidelines, ensuring that the analytical method is suitable for its intended purpose. researchgate.net

Key validation parameters for the bioanalytical methods used to quantify this compound include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. researchgate.net These parameters are meticulously evaluated to guarantee that the method can consistently and accurately measure the concentration of this compound in biological samples. researchgate.net

Linearity

Linearity demonstrates the direct proportionality between the concentration of this compound and the response of the analytical instrument. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. A linear relationship is confirmed if the correlation coefficient (R²) is consistently high, generally ≥0.99. researchgate.net For instance, in a high-pressure liquid chromatography (HPLC) method developed for sulfinpyrazone and its metabolites, concentrations were measured with a notable level of precision. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of this compound that can be reliably detected by the analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com These parameters are crucial for assessing the sensitivity of the method.

In an HPLC method designed for the simultaneous determination of sulfinpyrazone and its metabolites, including the sulfone, the lower limit of sensitivity for this compound was reported to be 30 ng/ml. researchgate.net Another study using a different analytical approach reported varying LODs and LOQs for different sample types, with values ranging from 0.05 to 5.00 ng/mL for LOD and 0.15 to 15.00 ng/mL for LOQ in solid and liquid blank samples. researchgate.net

Table 1: Reported Limits of Detection and Quantification for Sulfinpyrazone Metabolites

Parameter Value Sample Type Analytical Method
Lower Limit of Sensitivity (Sulfone) 30 ng/ml Not Specified HPLC
Limit of Detection (LOD) 0.05 - 5.00 ng/mL Solid and Liquid Blanks Not Specified

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. researchgate.net Both intra-day (repeatability) and inter-day (intermediate precision) are assessed. researchgate.net

For a validated method, the precision, expressed as the relative standard deviation (RSD), for both intra- and inter-day assays was found to be less than 9.16%, with accuracies ranging from 95.31% to 116.68%. researchgate.net These values fall within the acceptable limits for bioanalytical method validation, demonstrating the method's reliability for the quantification of sulfinpyrazone and its metabolites. researchgate.netnih.gov

Table 2: Precision and Accuracy Data for a Validated Analytical Method

Parameter Value
Intra-day Precision (%RSD) < 9.16%
Inter-day Precision (%RSD) < 9.16%

Preclinical and in Vitro/in Vivo Investigations of Sulfinpyrazone Sulfone

In Vitro Metabolic Studies Using Human Liver Microsomes and Recombinant Enzymes

The biotransformation of sulfinpyrazone (B1681189) to its sulfone metabolite has been elucidated through studies utilizing human liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes. nih.gov

Research has demonstrated that the oxidation of sulfinpyrazone (SPZ) to sulfinpyrazone sulfone (SPZO) is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Specifically, experiments using cDNA-expressed P450s and specific chemical inhibitors have identified that CYP3A4 is the sole enzyme responsible for this particular metabolic step. nih.gov This is distinct from the conversion of the precursor sulfinpyrazone sulfide (B99878) (SPZS) to sulfinpyrazone, which is mediated by both CYP2C9 and CYP3A4. nih.gov

Further metabolic pathways for this compound have also been identified. Studies have shown the formation of a secondary C-glucuronide metabolite of the sulfone. nih.govresearchgate.net This conjugation reaction, where glucuronic acid is directly attached to the C(4) of the pyrazolidine (B1218672) ring, represents a less common metabolic pathway. nih.gov In vitro investigations with recombinant enzymes have suggested the involvement of UDP-glucuronosyltransferase (UGT) enzymes in this process. researchgate.net

Table 1: In Vitro Metabolic Pathways of this compound

Precursor Compound Metabolite Catalyzing Enzyme(s) Metabolic Reaction
Sulfinpyrazone This compound CYP3A4 Oxidation
This compound C-glucuronide of sulfone UGT enzymes (inferred) C-glucuronidation

In Vivo Pharmacokinetic Profiling and Disposition Studies

The pharmacokinetic profile of this compound has been investigated in human subjects following the administration of its parent compound, sulfinpyrazone. These studies reveal that the sulfone is one of several key metabolites, including the sulfide and various hydroxylated compounds. mims.comnih.gov

Following oral administration of sulfinpyrazone, the sulfone metabolite is detected in plasma and urine. nih.govnih.gov In one study, the area under the plasma concentration-time curve (AUC) for the sulfone metabolite was found to be relatively low, not exceeding 4% of the value for the parent sulfinpyrazone. nih.gov Urinary excretion data shows that a small fraction of the parent drug is eliminated as the sulfone metabolite. Studies have reported that about 2.7% to 3.0% of the total urinary radioactivity from a radiolabeled dose of sulfinpyrazone is attributable to the sulfone metabolite. nih.gov Another 2% is accounted for by the C-beta-glucuronide of the sulfone. nih.gov

Long-term administration of sulfinpyrazone appears to influence the metabolism of its metabolites. Chronic treatment has been shown to induce the metabolism of this compound and other metabolites, suggesting an auto-induction effect where the parent drug enhances its own metabolic clearance and that of its derivatives over time. nih.gov This can lead to lower than expected steady-state concentrations compared to predictions from single-dose studies. nih.gov

Table 2: Pharmacokinetic Parameters of this compound in Humans

Parameter Finding
Plasma AUC Did not exceed 4% of the parent sulfinpyrazone AUC in one study. nih.gov
Urinary Excretion (as sulfone) Approximately 2.7-3.0% of total urinary radioactivity. nih.gov
Urinary Excretion (as sulfone C-glucuronide) Approximately 2% of total urinary radioactivity. nih.gov
Effect of Chronic Dosing Metabolism of the sulfone appears to be induced. nih.gov

Biological Activity Assessment in Cellular and Animal Models

While much of the pharmacological activity of sulfinpyrazone has been attributed to the parent compound and its sulfide metabolite, the sulfone metabolite also possesses significant biological activity. drugbank.comnih.gov The primary mechanism of action for sulfinpyrazone is the inhibition of uric acid reabsorption in the kidneys and the inhibition of platelet aggregation. wikipedia.org

Table 3: Biological Activity of Sulfinpyrazone Metabolites

Compound Biological Activity Potency Comparison
Sulfinpyrazone (Parent Drug) Uricosuric, Platelet Aggregation Inhibitor -
Sulfide Metabolite Platelet Aggregation Inhibitor More active than sulfinpyrazone nih.gov
Sulfone Metabolite Platelet Aggregation Inhibitor More active than sulfinpyrazone nih.gov

Drug Drug Interaction Ddi Mechanisms Mediated by Sulfinpyrazone Sulfone

Role in Warfarin (B611796) Metabolism and Potential for Anticoagulant Potentiation via CYP2C9 Inhibition

The drug-drug interaction between sulfinpyrazone (B1681189) and the anticoagulant warfarin is a well-documented and clinically significant phenomenon. nih.govnih.gov Sulfinpyrazone markedly potentiates the anticoagulant effect of warfarin, leading to an increased risk of bleeding. nih.gov This interaction is primarily mediated by the inhibition of the cytochrome P450 2C9 (CYP2C9) enzyme, which is responsible for the metabolism of the more potent (S)-enantiomer of warfarin. nih.govtaylorandfrancis.com

The metabolism of (S)-warfarin by CYP2C9 leads to the formation of its major, inactive metabolite, (S)-7-hydroxywarfarin. nih.gov By inhibiting this metabolic pathway, sulfinpyrazone and its metabolites cause a decrease in the clearance of (S)-warfarin, leading to higher plasma concentrations and an exaggerated anticoagulant response. nih.govtaylorandfrancis.com

Initial in vitro studies using human liver microsomes revealed that sulfinpyrazone itself was a relatively weak inhibitor of CYP2C9, with an inhibitory constant (Ki) that was significantly higher than the therapeutic plasma concentrations of the drug. nih.gov This discrepancy suggested that metabolites of sulfinpyrazone were likely major contributors to the observed in vivo interaction. nih.gov Subsequent kinetic analyses identified two major metabolites, sulfinpyrazone sulfide (B99878) and sulfinpyrazone sulfone, as potent inhibitors of CYP2C9. nih.gov

Key Research Findings on CYP2C9 Inhibition:

Stereoselective Inhibition: The interaction is stereoselective, primarily affecting the clearance of the (S)-warfarin enantiomer, which is biologically more potent than the (R)-enantiomer. taylorandfrancis.com

Metabolite Potency: Kinetic studies demonstrated that the metabolites of sulfinpyrazone are more potent inhibitors of CYP2C9 than the parent drug. nih.gov The sulfide metabolite, in particular, was identified as a likely primary contributor to the interaction in vivo. nih.gov

The following table summarizes the mean inhibitory constants (Ki) of sulfinpyrazone and its major metabolites against (S)-7-hydroxywarfarin formation, a marker of CYP2C9 activity, in human liver microsomes. nih.gov

CompoundMean Ki (μM)
Sulfinpyrazone230
Sulfinpyrazone Sulfide17
This compound73

Quantitative Assessment of Metabolite Contribution to In Vivo Drug-Drug Interactions

Quantifying the contribution of individual metabolites to a drug-drug interaction in vivo is a complex process that integrates in vitro inhibitory potency with in vivo pharmacokinetic data. For the interaction between sulfinpyrazone and warfarin, the evidence points to a combined effect of the parent drug and its metabolites, with the sulfide and sulfone metabolites playing a significant role. nih.gov

While sulfinpyrazone itself is a weak inhibitor of CYP2C9, its sulfide metabolite is a substantially more potent inhibitor, with a mean Ki of 17 μM. nih.gov The sulfone metabolite is a moderately potent inhibitor with a Ki of 73 μM. nih.gov Studies on the long-term administration of sulfinpyrazone have provided data on the plasma concentrations of the parent drug and its metabolites. In one study, patients treated with 600-800 mg of sulfinpyrazone daily had mean plasma concentrations of sulfinpyrazone ranging from 7.1 to 16.0 μg/mL and sulfone concentrations from 1.7 to 4.8 μg/mL. nih.gov

This understanding of the role of metabolites is crucial for predicting the magnitude of DDIs and for guiding clinical practice when co-administering sulfinpyrazone with CYP2C9 substrates like warfarin. nih.gov

Toxicological Considerations of Sulfinpyrazone Sulfone

Mechanistic Investigations of Metabolite-Related Toxicity

The primary mechanism of action for sulfinpyrazone (B1681189) and its metabolites, including sulfinpyrazone sulfone, is the inhibition of cyclo-oxygenase (COX), an enzyme crucial for the synthesis of prostaglandins. This inhibition underlies both the therapeutic antiplatelet effects and potential toxicities.

Inhibition of Cyclo-oxygenase and Platelet Aggregation:

Potential for Renal Toxicity:

A possible mechanism for sulfinpyrazone-associated acute renal failure is the inhibition of renal prostaglandin (B15479496) synthesis. Prostaglandins play a vital role in maintaining renal blood flow and glomerular filtration rate, particularly in the context of underlying renal challenges. The potent COX-inhibitory activity of this compound suggests a plausible mechanism through which this metabolite could contribute to renal adverse effects. By reducing prostaglandin synthesis in the kidneys, the sulfone metabolite could potentially lead to decreased renal perfusion and, in susceptible individuals, precipitate acute renal injury.

Table 1: Comparative in vitro Potency of Sulfinpyrazone and its Sulfone Metabolite as Cyclo-oxygenase Inhibitors

CompoundRelative Potency (vs. Sulfinpyrazone)Mechanism of Action
Sulfinpyrazone1xCompetitive inhibitor of cyclo-oxygenase
This compound ~6-7xCompetitive inhibitor of cyclo-oxygenase

Analysis of Disproportionate Metabolite Exposure and Safety Implications in Drug Discovery

The concept of "disproportionate metabolites" is a critical consideration in modern drug safety evaluation. A disproportionate metabolite is one that is found at a significantly higher concentration in humans compared to the preclinical species used for toxicology testing. The presence of such metabolites necessitates a specific safety assessment to ensure that their potential toxicities have been adequately characterized.

Human and Preclinical Metabolism of Sulfinpyrazone:

Following oral administration in humans, sulfinpyrazone is metabolized to several compounds, including the sulfide (B99878) and sulfone metabolites. Studies in human volunteers have shown that after a single oral dose, the area under the plasma concentration-time curve (AUC) for the sulfone metabolite corresponds to approximately 6.0% of the total drug-related substances in plasma nih.gov. During long-term therapy, mean plasma concentrations of the sulfone metabolite have been measured in the range of 1.7 to 4.8 µg/mL nih.gov.

Comparative metabolic studies have been conducted in various animal species, including rats, guinea pigs, rabbits, dogs, rhesus monkeys, and miniature swine. These studies revealed pronounced species differences in the plasma profiles of sulfinpyrazone and its metabolites tandfonline.com. While unchanged sulfinpyrazone was the most prominent compound in the plasma of rats, dogs, monkeys, and swine, the formation and plasma concentrations of the sulfone metabolite varied across these species tandfonline.com.

Safety Implications of Potential Disproportionate Exposure:

A comprehensive analysis of disproportionate metabolite exposure for this compound is challenging due to the lack of publicly available, direct comparative pharmacokinetic data across humans and all relevant preclinical toxicology species. However, the available information allows for a qualitative assessment.

According to regulatory guidance, a metabolite that constitutes more than 10% of the total drug-related exposure in humans and is present at a lower proportion in preclinical species would be considered disproportionate and may require independent safety testing. While the reported 6.0% of total drug-related AUC for the sulfone metabolite in humans after a single dose is below this threshold, the concentrations observed during long-term therapy are substantial nih.govnih.gov.

Given that this compound is a pharmacologically active metabolite with greater potency than the parent drug, its exposure levels are of toxicological interest. In drug discovery, the early identification of potentially disproportionate and active metabolites is crucial. If significant species differences in metabolism lead to higher exposure of a potent metabolite in humans, the preclinical safety studies may not adequately reflect the human risk profile. Therefore, a thorough characterization of the metabolism and metabolite exposures in both humans and relevant animal models is a cornerstone of a robust drug safety evaluation program.

Table 2: Plasma Exposure of this compound in Humans

Study TypeParameterValueReference
Single Oral Dose% of Total Drug-Related AUC (0-24h)~6.0% nih.gov
Long-Term TherapyMean Plasma Concentration (t=0h - t=2h)1.7 - 4.8 µg/mL nih.gov

Future Research Directions for Sulfinpyrazone Sulfone

Elucidation of Uncharacterized Metabolic Pathways and Metabolite Formation

The biotransformation of sulfinpyrazone (B1681189) is a complex process involving multiple enzymatic pathways. The primary metabolic route involves oxidation of the parent compound. Human liver microsomes facilitate the oxidation of sulfinpyrazone sulfide (B99878) to sulfinpyrazone, which is then further oxidized to sulfinpyrazone sulfone. nih.gov Studies utilizing specific P450 inhibitors and cDNA-expressed enzymes have identified that while both Cytochrome P450 2C9 (CYP2C9) and P450 3A4 (CYP3A4) are involved in the initial oxidation, the subsequent conversion of sulfinpyrazone to its sulfone metabolite is catalyzed exclusively by CYP3A4. nih.gov

Beyond this primary oxidation pathway, other metabolic transformations remain less defined. For instance, a C-glucuronide conjugate of the sulfone metabolite has been reported, indicating that C-glucuronidation is an existing, albeit uncommon, metabolic pathway. researchgate.net The specific UDP-glucuronosyltransferase (UGT) isozymes responsible for this conjugation of the sulfone metabolite have not been fully identified. Furthermore, studies have noted the presence of minor phenolic metabolites, suggesting that hydroxylation of the phenyl rings occurs, but the specific enzymes and metabolic kinetics of these pathways are not well understood. nih.govnih.gov Research has also indicated that after long-term therapy, metabolites can undergo O-conjugation with glucuronic acid. nih.gov

Future research should focus on:

Identifying UGT Isozymes: Pinpointing the specific UGT enzymes responsible for the C-glucuronidation of this compound.

Characterizing Minor Pathways: Fully characterizing the hydroxylation pathways leading to minor phenolic metabolites and identifying the P450 isozymes involved.

Investigating Intersubject Variability: Exploring the genetic and environmental factors that contribute to the observed inter-individual variation in the formation of this compound and its subsequent metabolites. nih.gov

Metabolic Reaction Precursor Product Key Enzyme(s) Citation
OxidationSulfinpyrazoneThis compound CYP3A4 nih.gov
C-GlucuronidationThis compound C-glucuronide of sulfoneNot fully characterized researchgate.net
HydroxylationSulfinpyrazone/MetabolitesPhenolic metabolitesNot fully characterized nih.gov
O-ConjugationMetabolitesGlucuronic acid conjugatesNot fully characterized nih.gov

Comprehensive Molecular Target Profiling Beyond Known Enzyme Interactions

The pharmacological activity of the parent drug, sulfinpyrazone, is attributed to its interaction with several molecular targets. It is a known inhibitor of cyclooxygenase (COX), which contributes to its antiplatelet effects, and it competitively inhibits urate transporters in the kidney, such as solute carrier family 22 member 12 (hURAT1), leading to its uricosuric properties. nih.govdrugbank.com It also interacts with multidrug resistance-associated proteins (MRPs) and the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govdrugbank.com

However, the specific molecular target profile of this compound is largely unexplored. While it is known to be a more potent inhibitor of platelet function in vitro than sulfinpyrazone, the full spectrum of its interactions remains unknown. nih.gov It is plausible that the sulfone metabolite has a different affinity and selectivity profile for the known targets of its parent compound or that it interacts with entirely novel targets.

Future research should undertake a systematic and comprehensive screening of this compound against a wide array of biological targets. This could include:

Enzyme Panels: Screening against broad panels of enzymes, including kinases, proteases, and phosphatases, to identify novel inhibitory or activating effects.

Receptor Binding Assays: Assessing its binding affinity for various G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.

Transporter Interaction Studies: Evaluating its effects on a wider range of solute carriers and ATP-binding cassette (ABC) transporters beyond those involved in urate transport.

This unbiased approach could reveal unexpected molecular interactions, providing a mechanistic basis for novel therapeutic applications.

Exploration of Novel Therapeutic Applications and Pharmacological Effects

The established therapeutic uses of sulfinpyrazone are in the management of chronic gout and as an antiplatelet agent to prevent thromboembolic events. wikipedia.orgnih.gov Clinical trials, such as the Anturane Reinfarction Trial, demonstrated that sulfinpyrazone can reduce the incidence of sudden cardiac death following a myocardial infarction. wikipedia.orgnih.gov

Future research in this area should explore:

Targeted Antiplatelet Therapy: Investigating the efficacy and safety of this compound as a more potent and potentially more selective anti-thrombotic agent in preclinical models of arterial thrombosis, venous thrombosis, and thromboembolism associated with medical devices. nih.gov

Cardioprotective Effects: Evaluating whether the enhanced antiplatelet activity of the sulfone metabolite translates to superior cardioprotective effects in post-myocardial infarction settings compared to the parent compound.

Anti-inflammatory Properties: Given the structural similarity to phenylbutazone (B1037) and the known COX-inhibitory effects of sulfinpyrazone, the sulfone metabolite should be investigated for potential anti-inflammatory properties independent of its uricosuric and antiplatelet effects. nih.gov

Parent Compound Application Metabolite-Specific Finding Potential Future Application for Sulfone Citation
Gout TreatmentUricosuric activity established for parent drugRe-evaluation of urate transport inhibition drugbank.comwikipedia.org
Antiplatelet/Antithrombotic AgentMore potent inhibitor of platelet function than parent drugDevelopment as a targeted antithrombotic therapy nih.gov
Post-Myocardial Infarction CareParent drug reduces cardiac mortalityInvestigation as a superior cardioprotective agent nih.gov

Development of Advanced Analytical Techniques for Low-Level Detection in Clinical and Preclinical Studies

The ability to accurately quantify this compound in biological matrices is fundamental to understanding its pharmacokinetics, pharmacodynamics, and metabolic fate. Existing methods have successfully been used to measure the compound in plasma and urine.

A reversed-phase high-performance liquid chromatography (HPLC) method has been described for the simultaneous determination of sulfinpyrazone and five of its metabolites, including the sulfone, with a lower limit of sensitivity for the sulfone of 30 ng/mL in plasma. nih.gov Additionally, a gas chromatography (GC) method using alkali flame ionization detection (AFID) or electron capture detection (ECD) has been developed, with detection limits for the sulfone and other metabolites reported at 0.1 µg/mL (AFID) and 10 ng/mL (ECD). nih.gov

While these methods have proven useful, future research will necessitate the development of more advanced and sensitive analytical techniques. The focus should be on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing and validating highly sensitive and specific LC-MS/MS assays. This would enable the detection of very low concentrations of this compound, which is critical for detailed pharmacokinetic profiling, microdosing studies, and assessing drug accumulation in tissues.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to aid in the identification and structural elucidation of previously uncharacterized metabolites in complex biological samples.

Application to Diverse Matrices: Adapting and validating new assays for a wider range of biological matrices beyond plasma and urine, such as cerebrospinal fluid, synovial fluid, or specific tissues, to better understand the compound's distribution and site of action.

Analytical Technique Reported Application/Sensitivity Future Development Focus Citation
HPLCSimultaneous detection of parent and metabolites; Sensitivity for sulfone: 30 ng/mL.Method refinement for higher throughput. nih.gov
Gas Chromatography (GC)Simultaneous detection of parent and metabolites; Sensitivity: 10 ng/mL (ECD).Less common due to derivatization needs. nih.gov
LC-MS/MSNot extensively reported for the sulfone.Development of ultra-sensitive assays for detailed PK/PD studies.N/A

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting sulfinpyrazone sulfone in biological samples?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 245 nm is widely used. A validated protocol involves extracting this compound from plasma/urine using 1-chlorobutane followed by back-extraction into sodium hydroxide. This achieves a sensitivity of ≥50 ng/mL with a coefficient of variation (CV) of 3.9% . For basic separation, a C18 column with 10 mM ammonium acetate (pH 6.8) and 5% isopropanol mobile phase is effective .
  • Data Note : Inter-laboratory validation is critical due to variability in metabolite stability, especially for the p-hydroxy metabolite, which requires triple extraction with ethylene dichloride .

Q. How can researchers confirm the identity of this compound in synthetic or metabolic studies?

  • Methodology : Structural confirmation via mass spectrometry (MS) coupled with HPLC is essential. Compare retention times and fragmentation patterns against synthesized standards. For novel metabolites, nuclear magnetic resonance (NMR) spectroscopy is required to resolve stereochemical ambiguities .
  • Data Note : this compound (metabolite 3 in Fig. 1) exhibits distinct UV absorption at 245 nm due to its sulfone group, differing from the parent sulfinpyrazone’s sulfoxide .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.